Given the presence of an arsenic group and an amino group, 3-Amino-4-hydroxyphenylarsonic acid could be of interest for research in a few areas:
3-Amino-4-hydroxyphenylarsonic acid is an organoarsenic compound with the molecular formula C₆H₈AsNO₄. It is primarily recognized for its role as a feed additive in the poultry industry, where it is used to promote growth and prevent diseases, particularly coccidiosis, in chickens. This compound is a degradation product of roxarsone, which has historically been used in animal husbandry. Its structure features an amino group and a hydroxyl group attached to a phenyl ring, which contributes to its biological activity and chemical reactivity .
As a breakdown product of roxarsone, AHPA's specific mechanism of action is not extensively studied. However, its potential role lies in its contribution to the overall effects of roxarsone. Roxarsone has been implicated in growth promotion and disease control in poultry, but its mechanism is not fully understood [].
3-Amino-4-hydroxyphenylarsonic acid can be synthesized through various chemical methods. One common approach involves the reaction of 4-hydroxyaniline with arsenic trioxide under acidic conditions, leading to the formation of the arsonic acid derivative. Other synthetic routes may include modifications of existing organoarsenic compounds or through biotechnological processes involving specific enzymes .
The primary application of 3-amino-4-hydroxyphenylarsonic acid is as a feed additive in the poultry industry. It is utilized for:
Despite its effectiveness, regulatory scrutiny has increased due to health concerns associated with arsenic compounds .
Interaction studies involving 3-amino-4-hydroxyphenylarsonic acid have focused on its behavior in biological systems and environmental contexts. Research indicates that this compound can interact with various soil minerals, affecting its mobility and bioavailability. These interactions are crucial for understanding its environmental fate and potential impacts on ecosystems . Additionally, studies on its interactions with microbial communities highlight its role in influencing microbial dynamics in poultry gut health.
Several compounds share structural and functional similarities with 3-amino-4-hydroxyphenylarsonic acid. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Roxarsone | Yes | Antimicrobial; growth promoter | Precursor to 3-amino-4-hydroxyphenylarsonic acid |
4-Hydroxyphenylarsinic acid | Yes | Antimicrobial; used in agriculture | Lacks amino group |
Arsanilic acid | Yes | Growth promoter; used in animal feed | Contains sulfonamide instead of hydroxyl |
3-Amino-5-hydroxyphenylarsonic acid | Yes | Antimicrobial; similar use in poultry | Different positioning of functional groups |
3-Amino-4-hydroxyphenylarsonic acid is unique due to its specific combination of amino and hydroxyl groups on the phenyl ring, which enhances its solubility and biological activity compared to other similar compounds .
3-Amino-4-hydroxyphenylarsonic acid crystallizes in the monoclinic crystal system with space group P21/c [1]. The compound exhibits a unique zwitterionic crystal form, existing as 3-⁺H₃N-4-HO-C₆H₃AsO₃H⁻ in the solid state [1]. This ionic packing arrangement contributes to a relatively high density of 2.067 g/cm³ compared to analogous methoxy derivatives (1.83 g/cm³) [1].
Parameter | Value |
---|---|
Molecular Formula | C₆H₈AsNO₄ |
Molecular Weight | 233.05 g/mol |
Crystal System | Monoclinic |
Space Group | P21/c |
Unit Cell: a | 7.1511(2) Å |
Unit Cell: b | 15.8277(4) Å |
Unit Cell: c | 7.3779(2) Å |
Unit Cell: β | 116.25(1)° |
Volume | 748.93(3) ų |
Z | 4 |
Density | 2.067 g/cm³ |
The arsenic center adopts a distorted tetrahedral geometry with bond angles ranging from 103° to 115° [1]. The zwitterionic form exhibits characteristic bond length patterns that distinguish it from neutral molecular forms. The As-C bond length of 1.904(3) Å is slightly elongated compared to neutral arsonic acids (1.888-1.895 Å) [1], attributed to the enhanced hydrogen bonding interactions in the charged species.
Bond Type | Bond Length (Å) | Description |
---|---|---|
As-C(1) | 1.904(3) | Arsenic-carbon bond |
As-O(1) | 1.670(2) | Arsenic double bond (As=O) |
As-O(2) | 1.684(2) | Arsenic double bond (As=O) |
As-O(3) | 1.728(2) | Arsenic-hydroxyl bond |
C(3)-C(4) | 1.419 (avg) | C-C bond between substituted carbons |
The aromatic ring shows significant bond alternation due to the presence of adjacent amino and hydroxyl substituents. The C(3)-C(4) bond between the substituted carbons is notably elongated at 1.419 Å, indicating steric crowding effects [1]. This structural distortion influences the electronic properties and spectroscopic behavior of the compound.
The zwitterionic crystal structure is stabilized by an extensive three-dimensional hydrogen bonding network [1]. Each nitrogen-bound hydrogen participates in N-H···O interactions with arsenic-oxygen groups of neighboring molecules, with N···O distances ranging from 2.77 to 2.82 Å [1]. The phenolic hydroxyl group forms additional O-H···O hydrogen bonds with As-O groups at a distance of 2.60 Å [1]. This complex bonding pattern contributes to the thermal stability and unique solid-state properties of the compound.
¹H Nuclear Magnetic Resonance
The ¹H Nuclear Magnetic Resonance spectrum of 3-amino-4-hydroxyphenylarsonic acid in dimethyl sulfoxide-d₆ displays characteristic aromatic proton signals [1]. The H-2 proton appears as a singlet at 6.98 ppm, while the H-5 and H-6 protons both resonate at 6.84 ppm as doublets [1]. The equivalent chemical shifts of H-5 and H-6 reflect the symmetrical electronic environment created by the substitution pattern.
Assignment | Chemical Shift | Multiplicity |
---|---|---|
H-2 | 6.98 ppm | Singlet |
H-5 | 6.84 ppm | Doublet |
H-6 | 6.84 ppm | Doublet |
¹³C Nuclear Magnetic Resonance
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [1]. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene rings, with C-4 (148.8 ppm) and C-3 (137.9 ppm) showing significant downfield shifts due to the electron-withdrawing effects of the hydroxyl and amino substituents, respectively [1].
Assignment | Chemical Shift (ppm) |
---|---|
C-1 | 122.7 |
C-2 | 115.4 |
C-3 | 137.9 |
C-4 | 148.8 |
C-5 | 114.9 |
C-6 | 119.6 |
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry provides clean ionization patterns for 3-amino-4-hydroxyphenylarsonic acid [2] [1]. In positive ion mode, the molecular ion peak appears at m/z 234 [M+H]⁺, with characteristic dimer and trimer formations observed at m/z 449 [2M-H₂O+H]⁺ and m/z 664 [3M-2H₂O+H]⁺ [2] [1]. The negative ion mode yields the deprotonated molecular ion at m/z 232 [M-H]⁻, along with corresponding dimer (m/z 465 [2M-H]⁻) and trimer (m/z 698 [3M-H]⁻) species [2] [1].
Ion Mode | m/z | Assignment |
---|---|---|
Positive | 234 | [M+H]⁺ |
Positive | 449 | [2M-H₂O+H]⁺ |
Positive | 664 | [3M-2H₂O+H]⁺ |
Negative | 232 | [M-H]⁻ |
Negative | 465 | [2M-H]⁻ |
Negative | 698 | [3M-H]⁻ |
The formation of water-loss dimers and trimers indicates the propensity for intermolecular condensation reactions, consistent with the extensive hydrogen bonding observed in the crystal structure [2] [1].
While specific infrared data for 3-amino-4-hydroxyphenylarsonic acid were not extensively detailed in the available literature, the compound is expected to exhibit characteristic absorption bands typical of substituted phenylarsonic acids [3]. The arsonic acid functional group typically shows As=O stretching vibrations, As-O-H stretching and bending modes, and C-As stretching vibrations [3]. The amino and hydroxyl substituents would contribute additional N-H and O-H stretching bands, respectively.
3-Amino-4-hydroxyphenylarsonic acid demonstrates considerable thermal stability, with decomposition occurring at temperatures above 290°C [4] [5] [6]. Differential scanning calorimetry analysis reveals a complex thermal behavior pattern characteristic of substituted arsonic acids [1]. The compound typically exhibits endothermic processes in the 140-180°C range, attributed to lattice rearrangements and possible dehydration reactions [1].
Property | Value | Method |
---|---|---|
Melting Point | 290°C (rough estimate) | Literature estimate |
Boiling Point | 586.0 ± 60.0°C (predicted) | Computational prediction |
Thermal Decomposition | Exothermic process > 300°C | DSC analysis |
Thermal Stability Range | Up to ~290°C | Thermal analysis |
The thermal decomposition of 3-amino-4-hydroxyphenylarsonic acid follows complex pathways involving multiple bond cleavage processes [7] [8]. At elevated temperatures, the compound undergoes exothermic decomposition processes typically observed around 300°C, involving the formation of various volatile products including ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, and water [7] [8]. The decomposition mechanism appears to proceed through radical pathways, with symmetric cleavage of C-N and C-C bonds being predominant [7] [8].
The compound exhibits a stable monoclinic crystal form under standard conditions [1]. The zwitterionic packing arrangement represents the thermodynamically favored phase, as evidenced by the high crystal density and extensive hydrogen bonding network [1]. No evidence of polymorphic transformations has been reported in the available literature, suggesting that the monoclinic form represents the most stable configuration under ambient conditions.
Computational studies utilizing density functional theory methods have provided estimates for key thermodynamic parameters [9] [10]. The predicted pKa value of 8.53 ± 0.22 indicates that the compound behaves as a weak acid under physiological conditions [4] [5] [6]. The formation enthalpy and free energy values suggest moderate stability relative to other organoarsenic compounds, with the zwitterionic form being particularly stabilized by electrostatic interactions [9] [10].
3-Amino-4-hydroxyphenylarsonic acid exhibits moderate aqueous solubility that is strongly influenced by pH conditions [11] [12] [13]. The compound demonstrates limited solubility in cold water but shows enhanced dissolution in hot water [11] [14]. The solubility behavior is governed by the ionization states of both the arsonic acid functionality and the amino substituent, creating a complex pH-dependent equilibrium system.
The speciation of 3-amino-4-hydroxyphenylarsonic acid in aqueous solution follows the general patterns observed for arsonic acids, with additional complexity introduced by the amino and hydroxyl substituents [9] [10] [13]. The arsonic acid group exhibits multiple ionization steps, while the amino group can accept protons under acidic conditions.
pH Range | Dominant As(V) Species | Speciation Behavior | Relative Solubility |
---|---|---|---|
< 2 | H₃AsO₄ | Fully protonated form | Low |
2-7 | H₂AsO₄⁻ | Monovalent anion dominant | Moderate |
7-12 | HAsO₄²⁻ | Divalent anion dominant | Higher |
> 12 | AsO₄³⁻ | Trivalent anion | Very high |
The predicted pKa value of 8.53 ± 0.22 for 3-amino-4-hydroxyphenylarsonic acid indicates that the compound remains predominantly in its neutral or singly ionized form under physiological pH conditions [4] [5] [6]. This value is consistent with computational predictions for substituted phenylarsonic acids, where electron-donating substituents like amino groups tend to increase the pKa relative to the parent phenylarsonic acid [9] [10].
In aqueous solution, 3-amino-4-hydroxyphenylarsonic acid demonstrates reasonable stability across a wide pH range [13] [15]. The compound does not undergo significant hydrolysis under normal environmental conditions, maintaining its molecular integrity in solution [13]. However, under extreme alkaline conditions (pH > 12), the compound may undergo structural rearrangements that could affect its stability and biological activity [13] [15].
Under typical environmental pH conditions (6.5-8.5), 3-amino-4-hydroxyphenylarsonic acid exists primarily as a mixture of H₂AsO₄⁻ and HAsO₄²⁻ species [13] [15]. This speciation pattern influences the compound's environmental fate, including its mobility in soil and water systems, bioavailability, and potential for remediation [16] [13]. The diffusion coefficients of organoarsenic compounds, including structurally related species, have been shown to decrease with increasing pH due to increased hydration and electrostatic interactions [16].
Acute Toxic;Environmental Hazard